

Application Notes and Protocols: Chelation-Controlled Addition of Organometallics to Weinreb Amides

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Compound of Interest

Compound Name: *N*-Methoxy-*N*-methylacetamide

Cat. No.: B046778

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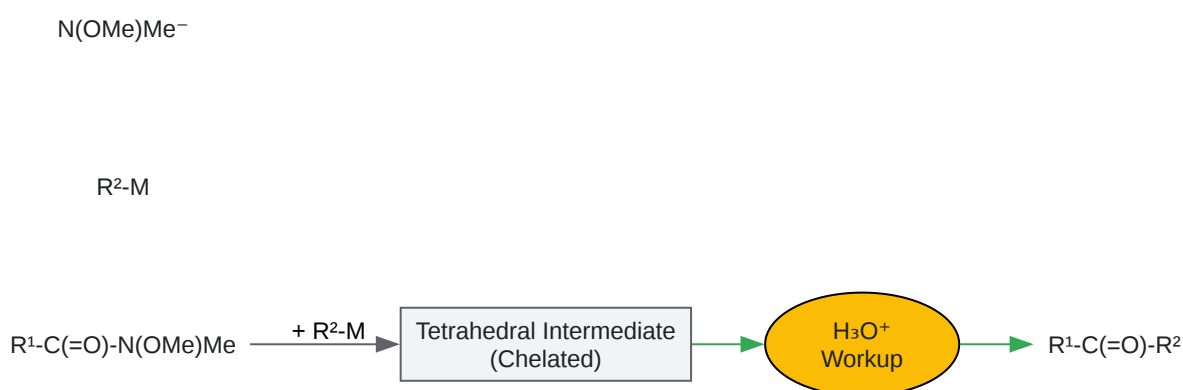
These application notes provide a comprehensive overview and detailed protocols for the chelation-controlled addition of organometallic reagents to Weinreb amides, a cornerstone reaction in modern organic synthesis for the preparation of ketones. This method is particularly valued for its high yields and the ability to prevent over-addition to form tertiary alcohols, a common side reaction with other acylating agents. Furthermore, the use of chiral Weinreb amides allows for excellent stereocontrol, making it a powerful tool in the asymmetric synthesis of complex molecules and active pharmaceutical ingredients.

Introduction

The Weinreb-Nahm ketone synthesis, first reported in 1981, involves the reaction of an *N*-methoxy-*N*-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent.^{[1][2]} The success of this reaction lies in the formation of a stable, five-membered chelated tetrahedral intermediate.^{[3][4]} This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition of the organometallic reagent that plagues reactions with esters or acid chlorides.^{[1][5]} The versatility of this reaction is demonstrated by its tolerance of a wide variety of functional groups and its applicability to the synthesis of complex natural products.^[3]

Mechanism of Chelation Control

The key to the success of the Weinreb ketone synthesis is the formation of a stable tetrahedral intermediate, which is stabilized by chelation of the metal cation (Li^+ or MgX^+) by both the carbonyl oxygen and the methoxy oxygen. This chelation prevents the collapse of the intermediate and subsequent over-addition of the organometallic reagent. The ketone is only liberated upon acidic workup.



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Caption: Chelation-controlled addition to a Weinreb amide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Weinreb Amides from Carboxylic Acids

Weinreb amides are commonly prepared from carboxylic acids. A frequent method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Materials:

- Carboxylic acid

- Oxalyl chloride or thionyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or pyridine
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated aqueous sodium bicarbonate
- Brine

Procedure:

- To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
- Remove the solvent and excess oxalyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
- Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution.
- Slowly add triethylamine (2.5 equiv) or pyridine (2.5 equiv) dropwise, and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours.
- Quench the reaction with water or saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude Weinreb amide by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Chelation-Controlled Addition of Grignard Reagents to Weinreb Amides

This protocol describes the general procedure for the synthesis of ketones from Weinreb amides using Grignard reagents.

Materials:

- Weinreb amide
- Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) in THF or diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate or diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent and substrate.
- Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution.
- Stir the reaction mixture at the same temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting ketone by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Chelation-Controlled Addition of Organolithium Reagents to Weinreb Amides

This protocol outlines the synthesis of ketones from Weinreb amides using organolithium reagents.

Materials:

- Weinreb amide
- Organolithium reagent (e.g., n-Butyllithium, Phenyllithium) in a suitable solvent (e.g., hexanes, pentane)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate or diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to $-78\text{ }^\circ\text{C}$.
- Add the organolithium reagent (1.1-1.3 equiv) dropwise to the stirred solution.
- Maintain the reaction at $-78\text{ }^\circ\text{C}$ and stir for 1-2 hours, monitoring by TLC.
- Quench the reaction at $-78\text{ }^\circ\text{C}$ by the slow addition of saturated aqueous NH_4Cl .

- Allow the mixture to warm to room temperature and partition between water and ethyl acetate or diethyl ether.
- Separate the layers and extract the aqueous phase with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the ketone product by flash column chromatography.

Data Presentation

The following tables summarize the yields of ketone synthesis from various Weinreb amides and organometallic reagents.

Table 1: Synthesis of Ketones from Achiral Weinreb Amides

| Entry | Weinreb Amide (R ¹) | Organometallic (R ²) | Product | Yield (%) |
|-------|---------------------------------|----------------------------------|---------------------------------|-----------|
| 1 | Phenyl | Phenylmagnesium bromide | Benzophenone | 95 |
| 2 | Phenyl | Methylmagnesium bromide | Acetophenone | 92 |
| 3 | Cyclohexyl | Phenyllithium | Cyclohexyl phenyl ketone | 88 |
| 4 | Benzyl | n-Butyllithium | 1-Phenyl-2-hexanone | 85 |
| 5 | 4-Methoxyphenyl | 3-Fluorophenylmagnesium chloride | 3-Fluoro-4'-methoxybenzophenone | 85[1] |
| 6 | N-Boc-indol-2-yl | 4-Cyanophenylmagnesium bromide | 2-(4-Cyanobenzoyl)-N-Boc-indole | 95[1] |

Table 2: Diastereoselective Addition to Chiral Weinreb Amides

The use of chiral Weinreb amides, particularly those with α - or β -stereocenters bearing a chelating group (e.g., alkoxy, amino), allows for highly diastereoselective additions.

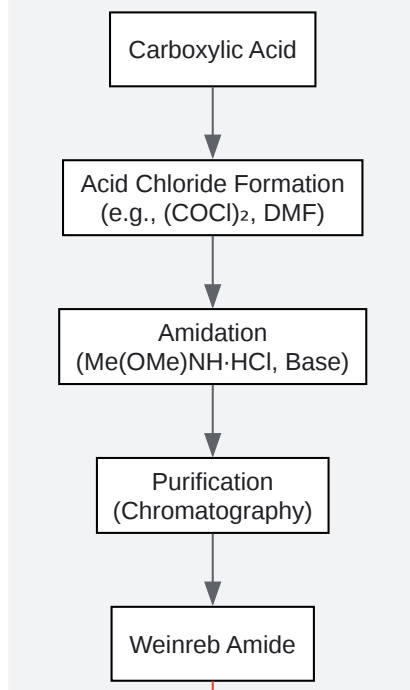
| Entry | Chiral Weinreb Amide | Organometallic Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
|-------|--|--------------------------|------------------------------------|-----------------------------|-----------|
| 1 | (S)- α -Benzyloxy Weinreb Amide | Methylmagnesium bromide | (S)-3-Benzyloxy-2-butanone | >95:5 | 85 |
| 2 | (R)- β -Amino Weinreb Amide | Phenylmagnesium bromide | (R)-3-Amino-1-phenylpropan-1-one | >95:5 | 84[6] |
| 3 | α,β -Unsaturated Weinreb Amide with (S,S)-(+)-pseudoephedrine auxiliary | Phenyllithium | Conjugate addition product | >98:2 | 90[7] |
| 4 | N-Sulfinyl β -amino Weinreb amide | DIBAL-H | N-Sulfinyl β -amino aldehyde | >95:5 | 84 |
| 5 | (S)-N-Boc-proline Weinreb amide | Benzylmagnesium chloride | (S)-N-Boc-2-benzoylpyrrolidine | 90:10 | 78 |

Visualizations

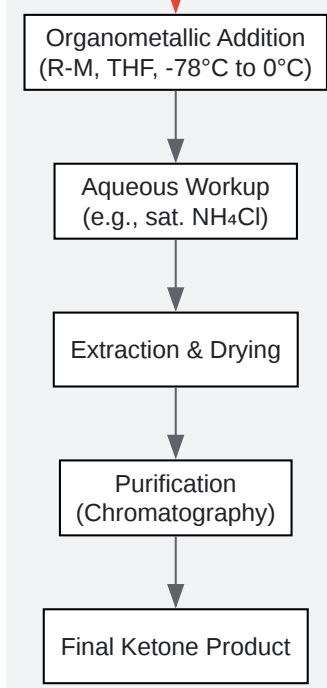
Experimental Workflow: From Carboxylic Acid to Ketone

The following diagram illustrates the typical experimental workflow for the synthesis of a ketone from a carboxylic acid via a Weinreb amide intermediate.

Step 1: Weinreb Amide Synthesis



Step 2: Ketone Synthesis

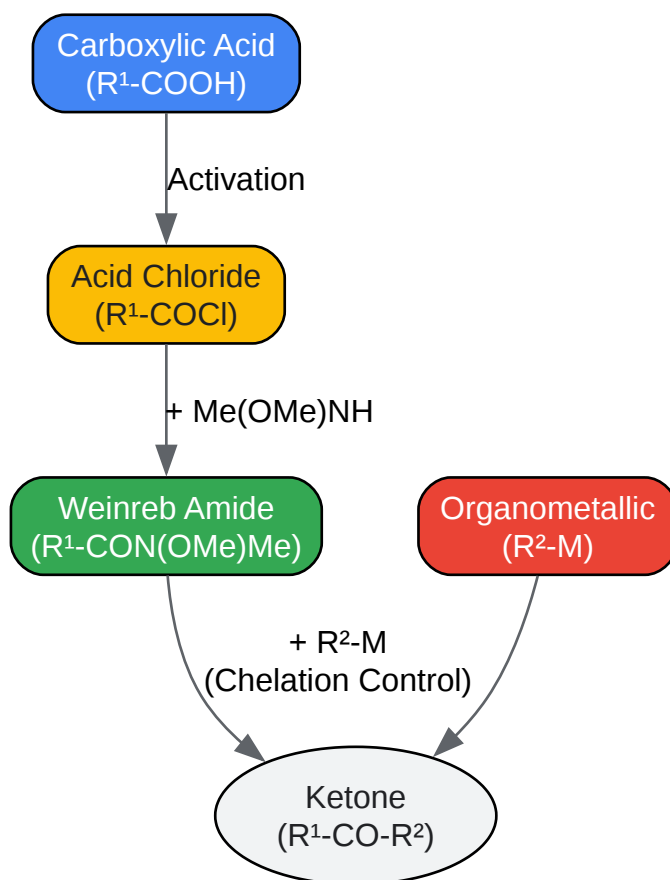


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Caption: General experimental workflow.

Logical Relationship: Reactants and Products

This diagram shows the logical relationship between the starting materials and the final ketone product in the Weinreb ketone synthesis.



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